Spirasine IX

Description

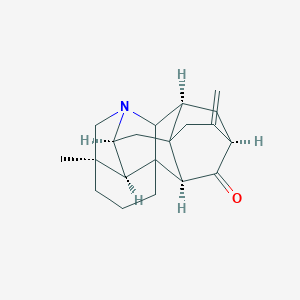

Structure

3D Structure

Properties

CAS No. |

102386-47-0 |

|---|---|

Molecular Formula |

C20H25NO |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |

InChI |

InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1 |

InChI Key |

GDZKAQWKAOPGBO-GMYBCVFKSA-N |

SMILES |

CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |

Isomeric SMILES |

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7 |

Canonical SMILES |

CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |

Synonyms |

spirasine IX |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Chemotaxonomic Considerations

Spirasine IX has been identified in various plant genera, which provides insights into the chemotaxonomic relationships of these species. The occurrence of specific diterpenoid alkaloids, including the hetisine (B12785939) type, can serve as markers for classifying and understanding the biochemical pathways within these plants.

This compound has been reported as a naturally occurring compound isolated from various plant species, including those belonging to the genera Heteropogon and Euphorbia. ontosight.ai Plants within the Euphorbia genus are known to produce a diverse array of diterpenoids. d-nb.infonih.govnih.govscispace.com

The Spiraea japonica complex is recognized as a source of diterpene alkaloids, including hetisine- and atisine-type compounds. researchgate.netmdpi.comresearchgate.net this compound has been identified among the diterpene alkaloids isolated from Spiraea japonica L. f. var. fortunei. acs.orgresearchgate.net Research on the Spiraea japonica complex has led to the isolation of numerous alkaloids from its different varieties. mdpi.comresearchgate.netresearchgate.net

Species within the Aconitum and Delphinium genera, primarily in the Ranunculaceae family, are well-established sources of diterpenoid alkaloids, including the hetisine type. windows.netresearchgate.netnih.govbyjus.comresearchgate.netias.ac.inmicrosynth.comacs.org A significant number of hetisine-type C20-diterpenoid alkaloids have been isolated from these genera. windows.netresearchgate.net this compound is considered a hetisine-type C20-diterpenoid alkaloid, linking its occurrence to these alkaloid-rich plants. windows.netacs.org

Presence in the Spiraea japonica Complex

Advanced Chromatographic Techniques for Natural Product Isolation

The isolation and purification of natural products like this compound from complex plant extracts necessitate the use of advanced chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. byjus.comscribd.comwikipedia.orgopenaccessjournals.com

Column chromatography is a widely used technique for the separation and purification of compounds from natural sources. nih.govresearchgate.netscribd.com It involves packing a stationary phase, often silica (B1680970) gel, into a column and eluting the sample mixture with a mobile phase. byjus.comscribd.comwikipedia.org Compounds separate based on their polarity and affinity for the stationary phase. byjus.comscribd.com The isolation of this compound from plant extracts can involve column chromatography as a key step to fractionate the crude extract and enrich the target compound. ontosight.ai While specific details regarding the stationary phases and solvent systems exclusively used for this compound isolation via column chromatography are not extensively detailed in the provided sources, silica gel is a common stationary phase for diterpenoid alkaloid isolation. d-nb.inforesearchgate.net Gradient elution, using solvents of increasing polarity, is often employed to achieve better separation of complex mixtures. researchgate.netscribd.com

Biosynthetic Pathways and Precursor Chemistry

Fundamental Principles of Diterpenoid Alkaloid Biogenesis

The biogenesis of diterpenoid alkaloids commences with the cyclization of geranylgeranyl pyrophosphate (GGPP), a C20 precursor derived from the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. rsc.org This initial phase is catalyzed by diterpene cyclases, enzymes that mediate the formation of the foundational polycyclic carbon skeletons. thieme-connect.com A key intermediate formed from GGPP is ent-copalyl diphosphate (B83284) (ent-CPP). rsc.orgthieme-connect.com ent-CPP then undergoes further cyclization and rearrangement reactions, often involving carbocation intermediates and Wagner-Meerwein shifts, to generate various tetracyclic diterpene scaffolds, such as the ent-kaurane and ent-atisane skeletons. thieme-connect.comnih.gov

The subsequent phase involves the introduction of a nitrogen atom into the diterpene framework, a defining step in alkaloid biosynthesis. thieme-connect.commdpi.comnih.gov This nitrogen is typically derived from an amino acid, such as L-serine, which is incorporated into the diterpene skeleton through amination. rsc.org Following nitrogen incorporation, a series of oxidative modifications, cyclizations, and further rearrangements occur, leading to the formation of the characteristic complex polycyclic structures of diterpenoid alkaloids. The specific sequence and nature of these enzymatic transformations dictate the final alkaloid structure.

Relationship to C20-Diterpenoid Alkaloid Biosynthetic Classes

Spirasine IX is classified as a C20-diterpenoid alkaloid, meaning it retains the full 20-carbon skeleton of its diterpene precursors, along with the incorporated nitrogen atom. mdpi.comfrontiersin.org C20-diterpenoid alkaloids are considered important biosynthetic precursors to other types of diterpenoid alkaloids, including the C18 and C19 classes, which arise from further skeletal modifications and loss of carbon atoms. rsc.orgthieme-connect.com C20-diterpenoid alkaloids themselves are categorized into several skeletal types, including atisane (B1241233), kaurane (B74193), and rearranged types like hetisine (B12785939). nih.govcjnmcpu.com

Atisane-type diterpenoids, characterized by a specific tetracyclic skeleton, are well-established precursors in the biosynthesis of a significant group of diterpenoid alkaloids, including the atisine-type alkaloids. rsc.orgnih.gov The ent-atisane skeleton is formed from ent-CPP through a series of cyclization and rearrangement steps. nih.gov Atisine-type diterpenoid alkaloids are formed by the amination of ent-atisane-type tetracyclic diterpenoids. rsc.org The coexistence of ent-atisane-type diterpenoids and atisine-type alkaloids in plants from genera like Aconitum, Delphinium, and Spiraea further supports this biosynthetic link. rsc.orgrsc.org Given that this compound is found in Spiraea and is described as an atisine-type diterpenoid alkaloid, it is highly probable that an ent-atisane-type diterpene serves as an early precursor in its biosynthetic pathway, undergoing subsequent amination and extensive rearrangements to arrive at the unique this compound skeleton. rsc.org

Kaurane-type diterpenoids, possessing a different tetracyclic framework compared to atisane, are also derived from ent-CPP. thieme-connect.com These diterpenes are precursors to another major class of C20-diterpenoid alkaloids, such as the veatchine (B1205580) and napelline (B1196341) types. researchgate.netnih.gov While ent-kaurane is a common diterpene scaffold, its direct involvement as a direct precursor leading specifically to the this compound skeleton (which is structurally distinct from typical kaurane-derived alkaloids) is less likely compared to the atisane type, based on the structural resemblances and reported biosynthetic relationships in the literature. However, the initial stages of biosynthesis from GGPP to ent-CPP are common to both atisane and kaurane pathways. rsc.orgthieme-connect.com

The hetisine-type skeleton represents a rearranged class within the C20-diterpenoid alkaloids. nih.govcjnmcpu.com The hetisine core is characterized by a complex heptacyclic framework that includes a C14-C20 linkage and an additional C6-N linkage, forming an embedded azabicycle. sci-hub.se Some research suggests that the hetidine framework, which has a characteristic C14-C20 linkage but lacks the C6-N bond of hetisine, can be converted to the hetisine skeleton through the formation of the C6-N bond. sci-hub.senih.govacs.org Furthermore, the hetidine framework itself may arise from an atisine-type precursor through a C14-C20 bond formation. rsc.org

This compound possesses a highly complex, rearranged skeleton. ontosight.ai While not always explicitly categorized alongside hetisine in all classification schemes, its intricate polycyclic structure and the presence of multiple fused rings suggest that its biosynthesis likely involves significant rearrangement steps akin to those observed in the formation of the hetisine skeleton from simpler diterpenoid precursors. researchgate.netsci-hub.se The formation of the characteristic ring system of this compound from a tetracyclic precursor would necessitate a series of enzymatic cyclizations and skeletal rearrangements, potentially involving intermediates structurally related to the hetidine or hetisine frameworks. researchgate.net Synthetic studies targeting hetisine-type alkaloids often employ strategies that mimic proposed biogenetic rearrangements, highlighting the complexity of constructing these polycyclic systems. researchgate.netsci-hub.se

The biosynthesis of this compound, therefore, is understood to proceed from common diterpene precursors, likely involving an ent-atisane-type intermediate, followed by nitrogen incorporation and a series of complex enzymatic cyclizations and rearrangements that result in its unique, highly fused polycyclic structure, potentially sharing mechanistic elements with the formation of rearranged skeletons like the hetisine type.

Synthetic Methodologies and Chemical Derivatization

Total Syntheses of (+)-Spirasine IX

Total syntheses of (+)-Spirasine IX have successfully navigated the complexities of its hexacyclic structure and multiple stereocenters. Recent work has highlighted efficient routes that build the core structure and introduce functionality with high precision. ctdbase.orgalomedika.comchemwhat.id

Enantioselective Approaches to Spirasine IX

Enantioselective total syntheses of (+)-Spirasine IX have been reported, demonstrating control over the absolute stereochemistry of the molecule. ctdbase.orgalomedika.comchemwhat.id These approaches are crucial for accessing the naturally occurring enantiomer and studying its specific biological properties. A key aspect of these syntheses involves establishing the correct configuration at multiple stereogenic centers throughout the construction of the complex skeleton. ctdbase.orgalomedika.com

Strategic Applications of C–H Bond Functionalization

The strategic use of C–H bond functionalization has played a pivotal role in the efficient construction of the this compound scaffold. ctdbase.orgalomedika.com This approach allows for the direct transformation of C–H bonds into new functional groups or bonds, streamlining synthetic routes by bypassing the need for pre-installed functional handles.

Hydrogen Atom Transfer (HAT)-Initiated Radical Rearrangements

Hydrogen atom transfer (HAT)-initiated radical rearrangements have been employed as a powerful tool in the synthesis of this compound and related hetisine-type alkaloids. ctdbase.orgalomedika.comchemwhat.id This strategy involves the generation of a radical species via hydrogen atom abstraction, followed by a controlled rearrangement to forge key carbon–carbon bonds and establish the core carbocyclic framework. ctdbase.orgalomedika.com This type of transformation is particularly effective in constructing the intricate cage-like structure. ctdbase.orgalomedika.com

Late-Stage Redox Manipulations and Intramolecular Hydride Shifts

Late-stage redox manipulations, including intramolecular hydride shifts, have been utilized to fine-tune the oxidation state and stereochemistry at specific positions in the this compound synthesis. ctdbase.orgalomedika.comchemwhat.id These transformations are often applied after the main skeletal structure has been assembled to introduce necessary functional groups or adjust stereocenters. ctdbase.orgalomedika.com Intramolecular hydride shifts can be instrumental in securing the correct stereogenic centers. ctdbase.org For instance, a 1,4-hydride shift has been reported to be critical in establishing the correct configuration at C11. ctdbase.org

Key Cyclization and Skeleton Construction Strategies

The construction of the complex cage-like skeleton of this compound relies on carefully designed cyclization strategies.

Intramolecular Azomethine Ylide-Based 1,3-Dipolar Cycloaddition

Intramolecular azomethine ylide-based 1,3-dipolar cycloaddition has been employed as a strategy for constructing the A/F/G/C tetracyclic skeleton of hetisine-type alkaloids, including spirasine IV and XI. This reaction involves the cycloaddition of an azomethine ylide, a nitrogen-based 1,3-dipole, with an internal alkene or alkyne (dipolarophile) within the same molecule. The method is recognized for its ability to efficiently form five-membered heterocycles, such as pyrrolidines or pyrrolines, and can establish multiple contiguous stereocenters in a single step wikipedia.orgmdpi.com. In the context of spirasine synthesis, this cycloaddition has been reported to proceed with unusual regioselectivity, effectively forging the challenging N-C6 and C14-C20 linkages present in the hetisine (B12785939) core dntb.gov.uaresearchgate.net. Azomethine ylides are typically generated in situ due to their reactivity and are often formed from precursors such as imines or by condensation of aldehydes with amines wikipedia.orgmdpi.com.

SmI2-Mediated Free Radical Addition

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful single-electron reductant widely used in organic synthesis, particularly for C-C bond formation via radical or ionic pathways researchgate.net. In the synthesis of hetisine-type alkaloids, including spirasine IV and XI, a SmI2-mediated free radical addition to an arene moiety has been utilized. This step is notable as it can occur without prior dearomatization of the arene, contributing to the rapid assembly of the hetisine core dntb.gov.uaresearchgate.net. SmI2-mediated reactions are known for their versatility and impressive chemoselectivity, making them valuable for constructing complex molecular architectures, especially in the later stages of synthetic routes researchgate.net. The reaction typically involves the generation of a radical intermediate which then undergoes addition to an unsaturated system nih.gov.

Stereoselective Intramolecular Aldol (B89426) Reactions

Stereoselective intramolecular aldol reactions play a significant role in the construction of cyclic systems within complex molecules like this compound. This type of reaction involves the condensation of an enolate or enol equivalent with a carbonyl group within the same molecule, leading to the formation of a cyclic β-hydroxy carbonyl compound or its dehydrated product, an α,β-unsaturated carbonyl compound mdpi.comopenstax.org. Stereocontrol in intramolecular aldol reactions can be achieved through various strategies, including the use of chiral catalysts or control of the conformation of the reacting species mdpi.comnih.govwiley-vch.de. In the synthesis of the hetisine core, a stereoselective intramolecular aldol reaction has been employed to further enable rapid access to the complex bicyclo[2.2.2]octane ring system dntb.gov.uaresearchgate.net. The selectivity observed in these reactions is often influenced by factors such as ring strain in potential products, favoring the formation of less strained cyclic systems openstax.org.

Hosomi–Sakurai Reactions

The Hosomi–Sakurai reaction, also known as the Sakurai reaction, is a Lewis acid-catalyzed allylation of carbon electrophiles, such as aldehydes, ketones, or enones, with allylsilanes nih.govwikipedia.org. This reaction is a valuable method for forming C-C bonds and introducing allyl groups, which can be further functionalized nih.gov. The reaction proceeds via an electrophilic allyl shift involving a β-silyl carbocation intermediate, which is stabilized by the silicon substituent (β-silicon effect) wikipedia.org. In the context of this compound synthesis, an intramolecular Hosomi-Sakurai reaction has been employed as part of a sequence to assemble key structural elements. This reaction, mediated by a Lewis acid such as EtAlCl2, can be coupled with other transformations, such as a Mukaiyama aldol reaction, in a one-pot process to efficiently construct complex cyclic systems acs.org. The reaction is known for its ability to create new stereogenic centers nih.gov.

Barton Deoxygenation Sequences

Barton deoxygenation, also known as the Barton-McCombie reaction, is a radical-mediated method for the deoxygenation of alcohols eurekaselect.comorganic-chemistry.org. The process typically involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or thionocarbonate, which is then treated with a radical source, commonly tributyltin hydride (Bu3SnH) eurekaselect.comorganic-chemistry.orgorgsyn.org. The reaction proceeds via a radical chain mechanism, where the thiocarbonyl group is cleaved, generating an alkyl radical that abstracts a hydrogen atom from the radical source, resulting in the deoxygenated product organic-chemistry.org. In the total synthesis of (+)-spirasine IX, a Barton deoxygenation sequence has been utilized in the later stages of the synthesis to remove a hydroxyl group, yielding the target molecule acs.org. While Bu3SnH is a common reagent, alternative less toxic reducing agents have also been explored for this transformation orgsyn.org.

Chemical Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products like this compound is crucial for exploring their structure-activity relationships and potentially developing new compounds with modified or enhanced properties.

Design Principles for Structural Diversification

The design principles for the structural diversification of this compound analogues are guided by the complex architecture of the parent molecule and the desire to probe the impact of structural modifications on biological activity. Given the cage-like heptacyclic skeleton, modifications often focus on introducing or altering substituents on the existing rings, altering the oxidation state of certain carbons, or modifying the nitrogen-containing bridge. Strategies may involve late-stage functionalization of advanced synthetic intermediates or the design of divergent synthetic routes from common precursors acs.orgresearchgate.net. The choice of synthetic methodologies, such as those described above, allows for the selective manipulation of specific functional groups and the controlled formation of new C-C and C-N bonds, enabling the systematic exploration of the structural space around the this compound core researchgate.net. Design principles are often informed by the known or hypothesized binding interactions of the natural product with biological targets, aiming to optimize these interactions through targeted structural changes.

Preparation and Characterization of Acylated this compound Derivatives

While specific detailed studies focusing solely on the preparation and characterization of acylated this compound derivatives with comprehensive data tables were not extensively detailed in the provided search results, research on related C20-diterpenoid alkaloids, such as kobusine (B1673741), provides insight into the general synthetic methodologies and characterization techniques applicable to this class of compounds. This compound is a hetisine-type C20-diterpenoid alkaloid, structurally related to kobusine and pseudokobusine (B1213284), which have been subjects of acylation studies to explore their biological activities.

Synthetic Methodologies

The acylation of diterpenoid alkaloids like kobusine typically involves the reaction of the parent alkaloid with various acyl chlorides. A common approach described for the synthesis of kobusine derivatives is the reaction of kobusine with acyl chlorides in the presence of a base such as pyridine (B92270) researchgate.net. This method allows for the introduction of acyl groups at hydroxyl positions present in the alkaloid structure, such as the C-11 and C-15 positions in kobusine researchgate.net.

Studies on kobusine have shown that reacting it with different acyl chlorides in pyridine can yield C-11, C-15, or C-11,15-substituted acyl derivatives researchgate.net. This suggests that selective acylation at different hydroxyl groups or diacylation can be achieved by controlling reaction conditions and the stoichiometry of the acylating agent.

Characterization of Acylated Derivatives

Characterization of the synthesized acylated derivatives of diterpenoid alkaloids is crucial to confirm their structures and purity. Standard spectroscopic techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary method used to elucidate the structures of these complex molecules and their derivatives uni.lu. Comparison of the NMR spectral data of the synthesized acylated derivatives with that of the parent alkaloid and reported data for similar compounds helps in confirming the positions and nature of the introduced acyl groups.

Other characterization techniques commonly used in synthetic organic chemistry, such as Mass Spectrometry (MS) to determine molecular weight and purity, and Infrared (IR) spectroscopy to identify functional groups, would also be applicable and likely employed in the characterization of acylated this compound derivatives.

Research Findings on Related Acylated Alkaloids

Research on acylated derivatives of related diterpenoid alkaloids, particularly kobusine, has revealed interesting findings regarding their biological activities, which may be relevant to acylated this compound. Studies have shown that acylated kobusine derivatives exhibit antiproliferative activity against various human cancer cell lines researchgate.netnih.govuni.lu.

Notably, 11,15-diacylation of kobusine appears to be critical for enhancing antiproliferative activity in this class of alkaloids researchgate.netnih.govuni.lu. For instance, several synthesized 11,15-diacylkobusine derivatives demonstrated substantially increased suppressive effects against cancer cell lines compared to the parent alkaloid or monoacylated derivatives researchgate.net. This suggests that the presence and position of acyl groups significantly influence the biological properties of these compounds.

While detailed experimental data specifically for the preparation and characterization of acylated this compound derivatives were not provided in the search results, the methodologies applied to related diterpenoid alkaloids like kobusine offer a strong indication of the approaches that would be utilized for the synthesis and characterization of acylated this compound. Further research focusing directly on the acylation of this compound would be necessary to provide specific data tables and detailed findings for its acylated derivatives.

Interactive Data Table: Antiproliferative Activity of Selected Acylated Kobusine Derivatives

Based on the information available regarding related acylated diterpenoid alkaloids, the following table illustrates the type of data that is often reported in studies evaluating the biological activity of these compounds. Please note that this table presents representative data for acylated kobusine derivatives as discussed in the search results researchgate.net, not specific data for acylated this compound derivatives.

| Compound | Acyl Groups at C-11, C-15 | IC₅₀ against MCF-7 cells (µM) | Source Citation |

| Kobusine (Parent) | -OH, -OH | No effect (>20) | researchgate.net |

| 11,15-dibenzoylkobusine | -benzoyl, -benzoyl | 8.6 | researchgate.net |

| 11,15-diacylkobusine (Example Derivative A) | Varied | 2.3–4.4 | researchgate.net |

| 11-acylkobusine (Example Derivative B) | -acyl, -OH | No effect (>20) | researchgate.net |

| 15-acylkobusine (Example Derivative C) | -OH, -acyl | No effect (>20) | researchgate.net |

Note: "Example Derivative A, B, C" represent general findings for classes of derivatives as described in the source, not specific compounds with individual IC₅₀ values in this range.

This table demonstrates the significant increase in antiproliferative potency observed upon diacylation at the C-11 and C-15 positions of kobusine, highlighting the impact of acylation on the biological activity of these diterpenoid alkaloids.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Potency

Research has identified specific structural determinants that significantly impact the biological potency of hetisine-type diterpenoid alkaloids. A prominent finding is the critical role of functional groups at positions C-11 and C-15, as well as the C-6 hydroxyl group, in mediating antiproliferative effects. nih.govontosight.aiuni.lu Modifications at these positions have been shown to either enhance or diminish the activity of the parent alkaloids. nih.govctdbase.orguni.lu

Identification of Key Pharmacophoric Elements within the Spirasine IX Scaffold

While detailed pharmacophore models specifically for this compound were not extensively described in the search results, the SAR studies on related hetisine-type alkaloids highlight crucial structural elements contributing to activity. The presence and nature of substituents at C-11 and C-15, as well as the state of the hydroxyl group at C-6, are indicated as key pharmacophoric elements influencing biological effects, particularly antiproliferative activity. nih.govuni.lu These positions appear to be critical for interaction with biological targets.

Positional and Substituent Effects on Biological Activity

Systematic modifications at specific positions on the hetisine-type scaffold have revealed distinct effects on biological activity. Studies on kobusine (B1673741) derivatives, which share structural similarities with this compound, provide valuable insights into these positional and substituent influences. nih.govctdbase.org

A significant finding in the SAR of these alkaloids is the substantial enhancement of antiproliferative activity upon diacylation at both the C-11 and C-15 positions. nih.govctdbase.orguni.lu Compared to the parent alkaloids or derivatives with single acyl groups at either C-11 or C-15, the 11,15-diacylated compounds demonstrate markedly increased potency against various human cancer cell lines, including MCF-7, A549, and MDA-MB-231. nih.govctdbase.org For instance, 11,15-diacylkobusine derivatives showed IC50 values in the low micromolar range against MCF-7 cells, whereas the parent alkaloid kobusine and mono-acylated derivatives showed little to no effect. nih.govctdbase.org This suggests that the presence of acyl groups at both positions is crucial for effective cell growth inhibition in this class. nih.govctdbase.org

Table 1: Influence of Acylation on Antiproliferative Activity of Kobusine Derivatives nih.govctdbase.org

Studies on pseudokobusine (B1213284) derivatives, which are also hetisine-type diterpenoid alkaloids, have indicated the importance of the hydroxyl group at the C-6 position for certain biological activities. Research suggests that the presence of a free hydroxyl group at C-6 is required for cytotoxic effects. uni.lu Furthermore, esterification of the C-6 hydroxyl group in pseudokobusine was found to abolish its activity on peripheral vasculature, highlighting the significance of this functional group for specific biological interactions. ontosight.ai

Mechanistic Investigations of Biological Activities

Molecular Mechanisms Underlying Anti-inflammatory Effects

While specific detailed mechanisms for Spirasine IX's anti-inflammatory effects are still under investigation, studies on related compounds and general anti-inflammatory mechanisms provide context. Inflammation is a complex process involving the release of various signaling molecules, including pro-inflammatory cytokines like TNF-α and IL-1β. thermofisher.com Anti-inflammatory agents often work by modulating the production or activity of these mediators or by influencing signaling pathways such as NFκB. scilit.commdpi.com Some natural compounds exert anti-inflammatory effects by reprogramming cellular metabolism or interacting with receptors like glucocorticoid receptors. mdpi.comnih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial activity of diterpenoid alkaloids, including the hetisine (B12785939) type, has been reported. researchgate.net The mechanisms of action for antimicrobial compounds can vary widely, from disrupting bacterial cell membranes to inhibiting essential intracellular processes like DNA, RNA, or protein synthesis. nih.gov Some antimicrobial peptides, for instance, function by penetrating the cytoplasmic membrane and inducing pore formation, leading to cell death. nih.gov

Pathways Involved in Antioxidant Action

Antioxidants function by inhibiting oxidation, a process that generates free radicals which can damage cellular components. wikipedia.org They can achieve this by directly scavenging free radicals, inhibiting enzymes that produce free radicals, or enhancing the activity of intracellular antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Phenolic compounds, a class of natural antioxidants, can donate hydrogen atoms or chelate metal ions, thereby preventing oxidative damage. researchgate.net While this compound is reported to have antioxidant properties, the specific pathways it influences require further detailed study. ontosight.ai

Elucidation of Antiproliferative and Antitumor Mechanisms

Investigations into the antiproliferative and antitumor effects of this compound and its derivatives have identified several key mechanisms, particularly in cancer cell lines. researchgate.netnih.govwikipedia.org

Cell Cycle Arrest Induction (e.g., G1 phase)

This compound derivatives have been shown to inhibit cell growth by inducing cell cycle arrest. researchgate.netresearchgate.net Specifically, these compounds can cause accumulation of cells in the G1 phase of the cell cycle. researchgate.netresearchgate.net The G1 phase is a critical checkpoint where the cell assesses conditions before committing to DNA replication. khanacademy.org Inducing G1 arrest prevents cancer cells from proliferating. wikipedia.orgoncotarget.com This arrest can be associated with the modulation of proteins that regulate cell cycle progression. nih.gov

Modulation of Gene Expression (e.g., Cyclin D1 mRNA downregulation)

A preliminary mechanism of action study on representative this compound derivatives indicated a decrease in cyclin D1 mRNA expression. researchgate.netresearchgate.net Cyclin D1 is a key regulator of the G1 to S phase transition of the cell cycle, and its overexpression is frequently observed in various cancers, promoting uncontrolled cell proliferation. oncotarget.comnih.goviscientific.org Downregulating cyclin D1 expression can therefore contribute to cell cycle arrest and inhibition of cancer cell growth. nih.govhaematologica.orgnih.gov

Apoptosis-Inducing Pathways

Some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a highly regulated process essential for eliminating damaged or unnecessary cells. rockland.comqiagen.com It can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell. rockland.comqiagen.comcellsignal.comresearchgate.netmdpi.com The intrinsic pathway is often triggered by intracellular stress signals and involves mitochondrial activation and the release of factors like cytochrome c, leading to the activation of caspase-9 and subsequently executioner caspases like caspase-3. qiagen.comcellsignal.comresearchgate.netmdpi.comnih.gov The extrinsic pathway is activated by external death signals binding to cell surface receptors, leading to the activation of caspase-8 and then executioner caspases. qiagen.comcellsignal.comresearchgate.netmdpi.com Induction of apoptosis is a crucial mechanism for the antitumor activity of many therapeutic agents. nih.gov

Exploration of Neuroprotective Mechanisms

This compound belongs to a class of compounds, hetisine-type alkaloids, that have demonstrated neuroprotective bioactivities. researchgate.netnih.gov While specific, detailed mechanistic studies on this compound itself are limited in the available literature, research on related compounds and the general understanding of neuroprotection in the context of natural products provide insights into potential pathways.

Neuroprotection often involves combating oxidative stress and neuroinflammation, key contributors to neuronal damage in various neurological conditions. mdpi.commdpi.comnih.govmdpi.comnih.govnih.govnih.govnih.govfrontiersin.orgfrontiersin.org this compound and related compounds isolated from Spiraea species have been reported to possess antioxidant and anti-inflammatory properties. ctdbase.orgnih.govmdpi.com

Antioxidant mechanisms commonly involve the modulation of cellular defense systems, such as the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. mdpi.commdpi.comnih.govnih.govfrontiersin.orgscielo.br Studies on related compounds, such as Spirasine I, have shown in silico interactions with SOD and catalase, suggesting a potential role in mitigating oxidative damage. mdpi.com

Neuroinflammation involves the activation of glial cells and the release of pro-inflammatory mediators. mdpi.comnih.govmdpi.comfrontiersin.org Anti-inflammatory effects can be mediated through the inhibition of pathways like NF-κB signaling, leading to a reduction in the production of inflammatory cytokines such as TNF-α and IL-1β. mdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org The reported anti-inflammatory properties of this compound or related compounds may contribute to its neuroprotective profile by suppressing this inflammatory cascade. ctdbase.orgnih.gov

Furthermore, neuroprotective agents can influence cellular survival by modulating apoptotic pathways. mdpi.commdpi.commdpi.comnih.govnih.govmdpi.com While direct evidence for this compound's effects on specific apoptotic proteins (e.g., Bcl-2, Bax) or related signaling cascades like PI3K/Akt and MAPK is not extensively detailed, these pathways are recognized targets for neuroprotective compounds. mdpi.commdpi.commdpi.comnih.govnih.govmdpi.com

Research Findings Related to Neuroprotection:

Studies on alkaloids from Spiraea japonica, a source of this compound, have indicated neuroprotective bioactivities. nih.gov Although specific data tables detailing this compound's effects on neuronal cell viability, oxidative stress markers, or inflammatory cytokine levels were not prominently featured in the search results, the documented presence of neuroprotective effects within this class of compounds supports the potential of this compound in this area.

Investigation of Antiarrhythmic Effects

Hetisine-type diterpenoid alkaloids, including this compound, have demonstrated notable antiarrhythmic effects and are considered promising candidates for the development of antiarrhythmic drugs. alomedika.comresearchgate.netmdpi.comresearchgate.net The antiarrhythmic activity of these compounds is understood to be closely linked to their specific chemical structures. alomedika.comresearchgate.net

The primary mechanisms by which antiarrhythmic drugs exert their effects involve modulating the function of ion channels in cardiac cells, thereby altering the cardiac action potential and electrical conduction. nih.govmdpi.commdpi.comfrontiersin.orgchemwhat.idyoutube.comnih.govnih.govnih.govmdpi.com Key ion channels targeted include voltage-gated sodium, potassium, and calcium channels. mdpi.commdpi.comfrontiersin.orgchemwhat.idnih.govnih.govmdpi.com

Research on related diterpenoid alkaloids, such as Guanfu base A and Guanfu base G, has specifically investigated their interactions with ion channels, including the HERG K+ channel, using techniques like patch clamp. researchgate.net These studies have shown that these related compounds can inhibit ion channel currents, suggesting that ion channel modulation is a plausible mechanism for the antiarrhythmic effects observed in the hetisine-type alkaloid class. researchgate.net

While direct experimental data detailing this compound's specific interactions with cardiac ion channels was not extensively found, the established antiarrhythmic properties of hetisine-type alkaloids strongly suggest that this compound likely exerts its effects through the modulation of one or more of these critical ion channels involved in cardiac electrophysiology. alomedika.comresearchgate.netmdpi.comresearchgate.net Further research is needed to precisely identify which ion channels are targeted by this compound and the specific nature of these interactions.

Research Findings Related to Antiarrhythmic Effects:

Preclinical Research Models and Methodologies

In Vitro Cellular Assays for Mechanistic Efficacy

In vitro studies, conducted using cell cultures outside of a living organism, are fundamental for identifying potential biological activities and exploring the mechanism of action (MOA) of investigational products like Spirasine IX fda.govnews-medical.net. These assays offer advantages such as relative cost-effectiveness, reliability, and efficiency news-medical.net. While in vitro studies are valuable for assessing aspects of biological activity, such as growth factor secretion or immunological response profiles, they are limited in their ability to fully model the complex interactions within a complete biological system fda.govnews-medical.net.

Cellular assays can provide supporting proof-of-concept information and guide the design of subsequent preclinical in vivo studies fda.gov. Although specific detailed findings for this compound in in vitro cellular assays were not extensively detailed in the search results beyond its general anti-inflammatory, antimicrobial, and antioxidant properties ontosight.ai, in vitro methodologies commonly employed in preclinical research include functional assays, immunophenotyping, and morphologic evaluation fda.gov. These methods can help elucidate how a compound interacts with specific cell types and pathways fda.gov. For instance, studies on other compounds have utilized cellular assays to measure outcomes such as glucose uptake or enzyme activity researchgate.net.

Animal Models for Pharmacodynamic Evaluation

Animal models play a crucial role in evaluating the pharmacodynamics (the effects of a substance on the body) of a compound in a living system eupati.eu. The selection of an appropriate animal species for preclinical in vivo studies is based on the similarities between the animal model and humans in terms of pharmacodynamics, pharmacokinetics, physiology, and pathophysiology eupati.eu. Using animal models allows for the assessment of how a compound interacts within a complex biological environment, which cannot be fully replicated by in vitro methods alone news-medical.net.

While specific animal model data for this compound were not prominently featured in the search results, general principles of pharmacodynamic evaluation in animal models are well-established eupati.euresearchgate.net. These studies aim to mimic human diseases to obtain predictive data eupati.euresearchgate.net. Animal models are used to assess biological outcomes and understand the relationship between drug exposure and effect researchgate.net. Examples of animal models commonly used in preclinical research for evaluating various conditions include rats (for inflammatory diseases, diabetes, etc.), mice (for cancers and genetic diseases), and dogs eupati.eunih.gov. Pharmacodynamic studies in these models can involve measuring specific biomarkers or physiological responses to the investigational compound nih.gov.

Methodological Approaches for Assessing Biological Outcomes in Preclinical Contexts

Assessing biological outcomes in preclinical studies involves a variety of methodological approaches tailored to the specific research question and the model system being used researchgate.netresearchgate.net. These methodologies aim to quantify the effects of the compound on biological processes and disease indicators researchgate.netresearchgate.net.

In in vitro studies, methodologies can include techniques to measure cellular viability, proliferation, apoptosis, gene expression, protein levels, or enzymatic activity researchgate.netresearchgate.net. For example, cellular assays might involve spectrophotometric measurements or techniques like quantitative PCR researchgate.net.

In in vivo animal models, methodologies can range from behavioral assessments and physiological measurements to the analysis of tissue samples nih.gov. Techniques such as ex vivo autoradiography can be used to evaluate the distribution of a compound in target organs iaea.org. Biochemical assays on collected tissues or fluids are also common to measure biomarkers or enzyme activities relevant to the disease model researchgate.netnih.gov. The design of these studies often incorporates features like concurrent controls, randomization, and blinding to enhance the reliability of the data fda.gov. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is also a key methodological approach used in animal studies to understand the relationship between drug concentration and its effects over time, which can inform dose selection and dosing regimens for future studies nih.goveuropa.eu. Although detailed methodologies specifically applied to this compound were not provided in the search results, these general approaches represent the types of methods that would be employed to assess its biological outcomes in preclinical settings.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds, including complex natural products like Spirasine IX anu.edu.au. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

For this compound, both 1H and 13C NMR spectroscopy are crucial. 1H NMR provides insights into the types of hydrogen atoms present and their neighboring environments, while 13C NMR reveals the carbon skeleton and the hybridization state of carbon atoms. Analysis of chemical shifts, coupling constants, and signal multiplicities in the NMR spectra allows for the assignment of specific resonances to individual atoms in the this compound structure.

Research has indicated that the NMR spectral data for synthesized (+)-spirasine IX are consistent with data reported in the literature for the natural product acs.org. This consistency is vital for confirming the identity and structural integrity of synthesized or isolated this compound.

While specific detailed NMR peak assignments for this compound were not extensively found in the immediate search results, the principle involves comparing experimental spectra to known data for similar triterpenoids or utilizing two-dimensional NMR techniques (such as COSY, HSQC, HMBC) to establish correlations between protons and carbons, thereby building a complete structural picture uodiyala.edu.iq.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous information about molecular structure and absolute stereochemistry up.ptlibretexts.org. This method is particularly valuable for complex molecules where stereochemistry is critical to their properties.

For this compound, obtaining suitable single crystals is a prerequisite for X-ray crystallographic analysis libretexts.org. Once crystals are obtained, they are exposed to a beam of X-rays, which diffract in a pattern characteristic of the electron density distribution within the crystal libretexts.org. This diffraction pattern is then processed computationally to reconstruct a detailed 3D model of the molecule, including the positions of individual atoms and their absolute configuration.

In the context of related hetisine-type alkaloids, X-ray crystallographic analysis has been successfully employed to confirm structures and determine stereochemistry acs.orguodiyala.edu.iq. While a specific mention of an X-ray crystal structure determination solely for this compound was not prominently found, the technique is a standard and often necessary method for confirming the absolute stereochemistry of complex natural products and synthetic intermediates like those in the spirasine series acs.orgwindows.net. For instance, X-ray diffraction analysis was used to verify the structures of related compounds in synthetic routes towards this compound acs.org.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound aspect-analytics.com. It is also used to study the fragmentation patterns of ions, which can provide structural details.

For this compound, Mass Spectrometry is employed to confirm its molecular weight and formula. Different ionization techniques (e.g., ESI, EI) can be used depending on the properties of the compound. The resulting mass spectrum shows peaks corresponding to the intact molecule (molecular ion) and its fragments.

Analysis of the fragmentation pattern in the mass spectrum can provide clues about the substructures present in this compound. By interpreting the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which helps in confirming the proposed structure obtained from other spectroscopic methods. Mass spectrometry data, alongside NMR, is commonly used in the structure elucidation of natural products, including diterpenoid alkaloids related to spirasines uodiyala.edu.iqjipb.net.

Advanced Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are essential for the isolation, purification, purity assessment, and quantification of this compound from natural sources or synthetic reaction mixtures ontosight.aiwho.int. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used advanced chromatographic technique that offers high resolution and sensitivity for the analysis of non-volatile or semi-volatile compounds like this compound uni-mainz.deknauer.net. HPLC can be used to assess the purity of a this compound sample by separating it from impurities and quantifying the relative amounts of each component based on peak areas in the chromatogram who.intknauer.net. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to optimize the separation.

Gas Chromatography (GC) is another chromatographic technique, typically used for volatile or semi-volatile compounds that can be vaporized without decomposition uni-mainz.dechromatographytoday.com. While HPLC is more commonly applied to less volatile natural products like triterpenoids, GC, often coupled with MS (GC-MS), can also be used for the analysis of certain derivatives or for detecting volatile impurities uni-mainz.dedntb.gov.ua.

Chromatographic techniques, such as HPLC, are routinely used in the isolation and purification of this compound from plant extracts ontosight.ai. They are also critical for quality control, ensuring the purity of this compound samples used in research or potential applications who.int. The integration of peak areas in chromatograms provides quantitative data on the amount of this compound present and the levels of impurities who.intknauer.net.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of Spirasine IX in its natural sources, such as Spiraea japonica, remains a critical area for future research. While diterpenoid alkaloid biosynthesis generally involves pathways leading to diterpene precursors like geranylgeranyl diphosphate (B83284) (GGPP), the specific enzymatic steps and genetic regulation involved in the formation of the complex hetisine-type skeleton of this compound are not fully elucidated. researchgate.net

Future studies aim to identify the specific genes and enzymes responsible for the cyclization, rearrangements, and functionalization steps that transform a diterpene precursor into this compound. Techniques such as transcriptomics and genomics of Spiraea species at different developmental stages or under varying environmental conditions could help identify candidate genes involved in the pathway. hsr.it Enzyme assays and structural biology studies of the identified enzymes will be crucial to understand their catalytic mechanisms and substrate specificities. This knowledge could potentially enable the heterologous expression of the biosynthetic pathway in a microbial host, offering a sustainable and scalable method for this compound production, independent of plant cultivation.

Development of Highly Efficient and Sustainable Synthetic Strategies

The structural complexity of this compound presents significant challenges for chemical synthesis. While total syntheses of hetisine-type alkaloids, including this compound, have been reported, these often involve numerous steps and utilize complex reagents and conditions. acs.orgresearchgate.netnih.gov The enantioselective total synthesis of (+)-Spirasine IX has been achieved, highlighting the feasibility of constructing its intricate cage-like structure. acs.orgresearchgate.netacs.org However, improving the efficiency, yield, and sustainability of synthetic routes is a key future direction.

Research will focus on developing more convergent and step-economical synthetic strategies. This could involve exploring novel cascade reactions, C-H functionalization methods, and catalytic approaches that minimize the use of protecting groups and reduce waste. acs.orgresearchgate.net The strategic use of C-H bonds and the development of unique approaches to construct the cage-like hexacyclic ring system have shown promise in recent syntheses. acs.orgresearchgate.netacs.org Future efforts will likely build upon these advances, aiming for synthetic routes that are not only efficient but also environmentally benign, potentially incorporating principles of green chemistry. The development of modular syntheses could also provide access to analogs of this compound for structure-activity relationship studies. researchgate.net

Deeper Molecular-Level Mechanistic Investigations via Biophysical Techniques

While this compound has been reported to possess biological activities such as anti-inflammatory, antimicrobial, and antioxidant properties, the precise molecular mechanisms underlying these effects are not fully understood. ontosight.ai Future research will employ advanced biophysical techniques to investigate the interactions of this compound with potential biological targets, such as proteins, enzymes, or cellular membranes.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about binding affinities, kinetics, and the conformational changes induced upon binding. nih.gov Cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) could help identify direct protein targets in a cellular context. pku.edu.cn Furthermore, advanced microscopy techniques could be used to study the cellular localization and distribution of this compound and its effects on cellular structures. These investigations will provide a deeper understanding of how this compound exerts its biological effects at the molecular level.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of this compound, future research will increasingly integrate various omics technologies. hsr.itmdpi.comhumanspecificresearch.org Transcriptomics (studying gene expression), proteomics (studying protein abundance and modification), and metabolomics (studying small molecule metabolites) can provide a comprehensive picture of the cellular responses to this compound treatment. hsr.ithumanspecificresearch.org

By applying these technologies, researchers can identify the global molecular changes induced by this compound in biological systems. This can reveal affected pathways, networks, and potential biomarkers of activity. hsr.itmdpi.com For example, transcriptomic analysis could identify genes whose expression is altered, while proteomic studies could pinpoint affected proteins, and metabolomic analysis could highlight changes in metabolic profiles. hsr.ithumanspecificresearch.org The integration of these different omics layers through multi-omics analysis can provide a more complete and insightful view of the biological effects of this compound than single-omics approaches alone. hsr.itmdpi.com

Application of Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling will play an increasingly important role in the future research on this compound. spirochem.comuoregon.edu These tools can complement experimental studies by providing insights into molecular properties, reactivity, and interactions.

Techniques such as molecular docking and molecular dynamics simulations can predict the binding modes and affinities of this compound to potential protein targets, guiding experimental design in mechanistic studies. Quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of this compound, aiding in the design of synthetic routes and understanding its stability. uoregon.edu Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activities of this compound analogs based on their chemical structures, facilitating the rational design of new compounds with potentially improved properties. In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions can also help prioritize compounds for further experimental testing. The integration of computational and experimental approaches will accelerate the discovery and development process related to this compound.

Q & A

Q. How is Spirasine IX identified and characterized in natural sources?

this compound (C₂₀H₂₅NO) is isolated from Spiraea japonica var. fortunei using chromatographic techniques. Key characterization includes:

- Melting Point : 157–158°C

- Optical Rotation : +135.5° (c = 1.0, chloroform)

- Crystallography : Colorless columnar crystals (polarized light microscopy) . Methodological Steps:

- Perform solvent extraction followed by silica gel column chromatography.

- Validate purity via NMR and mass spectrometry.

- Compare optical rotation and melting point against literature benchmarks.

Q. What synthetic routes are available for this compound, and what challenges exist in its isolation?

While total synthesis protocols are not detailed in current literature, isolation challenges include:

- Low natural abundance (e.g., 0.00022% yield from related compounds like Spiratine A in Spiraea japonica roots ).

- Sensitivity to temperature during crystallization. Methodological Recommendations:

- Optimize extraction solvents (e.g., chloroform/methanol gradients) to enhance yield.

- Use preparative HPLC for purification .

Q. What preliminary pharmacological screening methods are suitable for this compound?

Initial bioactivity studies should focus on:

- Target Selection : Prioritize receptors or enzymes structurally similar to those inhibited by related spiro-alkaloids.

- In Vitro Assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and anti-inflammatory (COX-2 inhibition) screens. Experimental Design:

- Use a case-control design with positive/negative controls (e.g., donepezil for acetylcholinesterase).

- Apply FINER criteria to ensure feasibility and relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Variability in compound purity (e.g., residual solvents affecting assay results).

- Differences in cell lines or assay conditions (e.g., pH, incubation time). Methodological Solutions:

- Replicate studies using standardized protocols (e.g., OECD guidelines).

- Conduct meta-analyses of existing data to identify confounding variables .

- Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What experimental frameworks are optimal for studying this compound’s mechanism of action?

Advanced mechanistic studies require:

- Hypothesis-Driven Design : Use PICO (Population: cell lines; Intervention: this compound dose; Comparison: untreated controls; Outcome: gene/protein expression).

- Omics Integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound .

- Structural Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like GPCRs .

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Key strategies include:

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility.

- Formulation : Nano-encapsulation (liposomes) to enhance bioavailability. Validation Steps:

- Conduct ADMET assays (e.g., Caco-2 permeability, microsomal stability).

- Use pharmacokinetic modeling (e.g., non-compartmental analysis in rodents) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s optical rotation values?

Potential causes and resolutions:

- Instrument Calibration : Verify polarimeter settings (e.g., wavelength, temperature).

- Solvent Effects : Re-measure rotation in multiple solvents (e.g., chloroform vs. methanol).

- Enantiomeric Purity : Confirm via chiral HPLC or X-ray crystallography .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO | |

| Melting Point | 157–158°C | |

| Optical Rotation ([α]D) | +135.5° (c = 1.0, chloroform) | |

| Natural Source | Spiraea japonica var. fortunei |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.